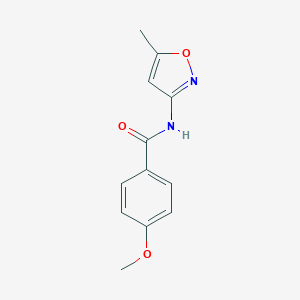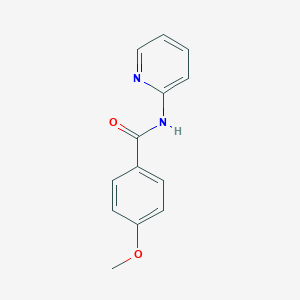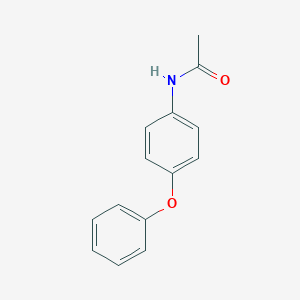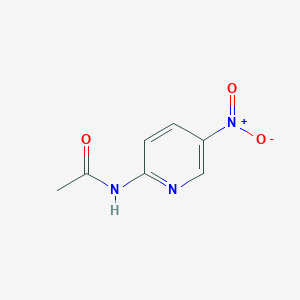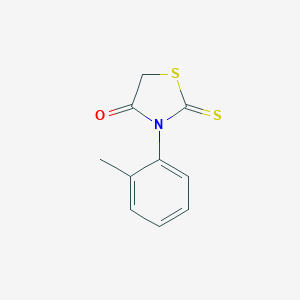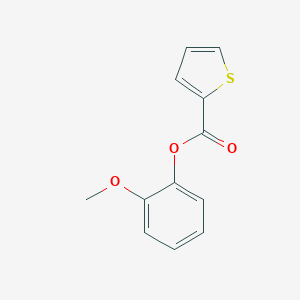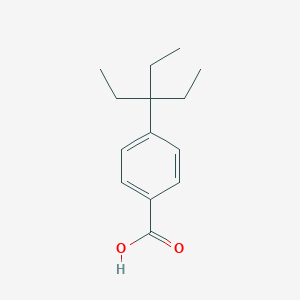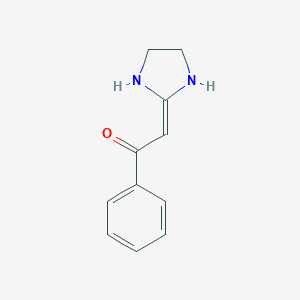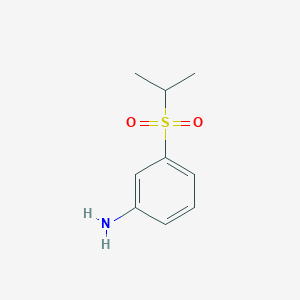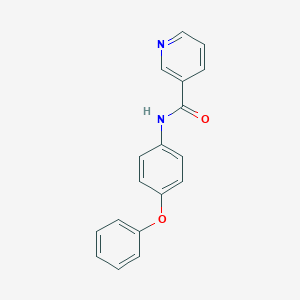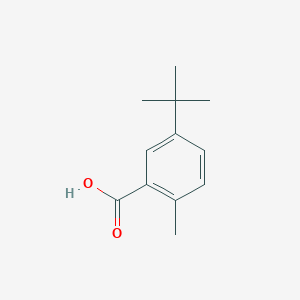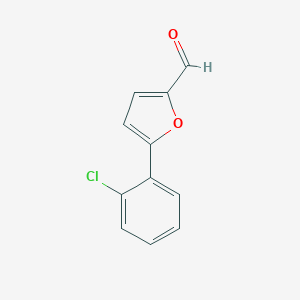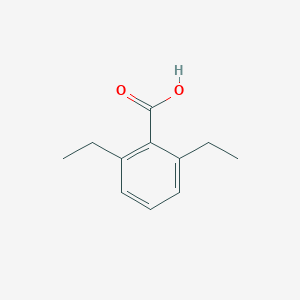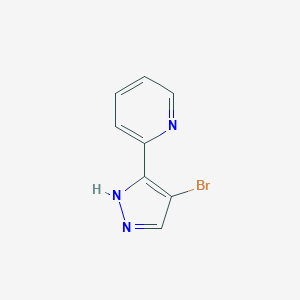
2-(4-Bromo-1H-pyrazol-3-yl)pyridine
Descripción general
Descripción
“2-(4-Bromo-1H-pyrazol-3-yl)pyridine” is a chemical compound with the CAS Number: 166196-52-7. It has a molecular weight of 224.06 and its IUPAC name is 2-(4-bromo-1H-pyrazol-3-yl)pyridine .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-1H-pyrazol-3-yl)pyridine” consists of a pyridine ring attached to a pyrazole ring at the 2-position. The pyrazole ring carries a bromine atom at the 4-position .Physical And Chemical Properties Analysis
“2-(4-Bromo-1H-pyrazol-3-yl)pyridine” is a solid compound. It should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación
Photoinduced Tautomerization in Pyrazolylpyridines : Studies on derivatives of 2-(1H-pyrazol-5-yl)pyridine, such as 2-(4-methyl-1H-pyrazol-5-yl)pyridine and 2-(3-bromo-1H-pyrazol-5-yl)pyridine, have shown that these compounds exhibit three types of photoreactions, including excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. These reactions are significant for understanding dual luminescence and irreversible kinetic coupling in fluorescence bands (Vetokhina et al., 2012).
Synthesis and Characterization of TRFIA Chelates : The synthesis of a new bifunctional chelate intermediate, 4-bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine, was achieved from a derivative of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine. This compound has potential applications in time-resolved fluorescence immunoassay (TRFIA), showcasing the utility of such derivatives in biochemical assays (Pang Li-hua, 2009).
Ruthenium(III) Complexes Synthesis and Biological Studies : The reaction of derivatives of 2,6-di(pyrazol-1-yl)pyridine with RuCl3·3H2O formed metal complexes with potential biological applications. These complexes displayed minimal cytotoxic activity against HeLa cell lines, suggesting possible uses in medicinal chemistry (Omondi et al., 2018).
Coordination Chemistry and Luminescent Lanthanide Compounds : Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine have been employed as ligands in coordination chemistry. Notable applications include the development of luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Nickel(II) Complexes in Ethylene Oligomerization : Reactions involving 2,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)pyridine with NiCl2 and NiBr2 resulted in the formation of metal complexes active in ethylene oligomerization, producing mainly butenes. This finding is significant for applications in catalysis and industrial chemistry (Nyamato et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-bromo-1H-pyrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-6-5-11-12-8(6)7-3-1-2-4-10-7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIUJGQXEDRMIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595712 | |
| Record name | 2-(4-Bromo-1H-pyrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-1H-pyrazol-3-yl)pyridine | |
CAS RN |
166196-52-7 | |
| Record name | 2-(4-Bromo-1H-pyrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



